molecular formula C19H18ClN5O4 B14094768 methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate

methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate

Cat. No.: B14094768
M. Wt: 415.8 g/mol
InChI Key: YXTBYJSTQXVYES-UHFFFAOYSA-N
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Description

Methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate is a complex organic compound with a unique structure that includes a chlorophenyl group, dimethyl groups, and an imidazo[2,1-f]purin core

Preparation Methods

The synthesis of methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the imidazo[2,1-f]purin core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced into the core structure.

    Methylation: The final step involves the methylation of the compound to obtain the desired product.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer unique properties and applications.

Properties

Molecular Formula

C19H18ClN5O4

Molecular Weight

415.8 g/mol

IUPAC Name

methyl 3-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate

InChI

InChI=1S/C19H18ClN5O4/c1-11-10-24-15-16(21-18(24)25(11)13-6-4-5-12(20)9-13)22(2)19(28)23(17(15)27)8-7-14(26)29-3/h4-6,9-10H,7-8H2,1-3H3

InChI Key

YXTBYJSTQXVYES-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CCC(=O)OC)C

Origin of Product

United States

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